molecular formula C6H2Cl3NO3 B118975 3,4,5-Trichloro-6-hydroxypicolinic acid CAS No. 73455-14-8

3,4,5-Trichloro-6-hydroxypicolinic acid

Cat. No.: B118975
CAS No.: 73455-14-8
M. Wt: 242.4 g/mol
InChI Key: WTPUPXKVBBLQOQ-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H2Cl3NO3. It is a derivative of picolinic acid, characterized by the presence of three chlorine atoms and a hydroxyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-6-hydroxypicolinic acid typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of picolinic acid with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions . The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized reactors to ensure efficient and safe handling of chlorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-6-hydroxypicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trichloro-6-hydroxypicolinic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-6-hydroxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trichloro-6-hydroxypicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO3/c7-1-2(8)4(6(12)13)10-5(11)3(1)9/h(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPUPXKVBBLQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)NC(=C1Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649922
Record name 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73455-14-8
Record name 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73455-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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